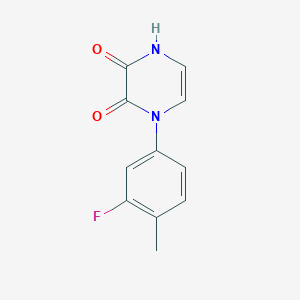![molecular formula C18H14Cl2N4O3S B2648491 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349085-80-9](/img/structure/B2648491.png)
2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, also known as DCPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPB is a member of the sulfonamide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Reactions
2,5-Dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is part of the broader class of chemical compounds which have been extensively studied for their synthetic and reactive properties. For instance, the synthesis and reactions of various pyrimidine derivatives, similar in structure to 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, have been explored in various studies. These compounds have shown the potential for generating new oxopyrazolinylpyridines and related pyridopyrimidines, highlighting their versatility in chemical synthesis (Ahmed, Kandeel, Abbady, & Youssef, 2002).
Pharmacological Properties
Some derivatives of the compound under consideration have been investigated for their pharmacological properties. For example, 2-phenylpyrroles, which are conformationally restricted analogues of substituted benzamides (a class to which 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide belongs), have been studied for their potential as antipsychotics, demonstrating interesting dopamine antagonistic activities (van Wijngaarden et al., 1987).
Antihypertensive Agents
Further research has been conducted on compounds structurally related to 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, focusing on their potential as antihypertensive agents. For instance, studies have been done on thiosemicarbazides, triazoles, and Schiff bases, showing good antihypertensive α-blocking activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anticancer Evaluation
The anticancer properties of related compounds have also been evaluated. Specifically, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which share some structural similarities with 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, have shown potent cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Metabolic Pathways in Clinical Development
Another study focused on the metabolic fate and disposition of a compound closely related to 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, namely GDC-0449 (vismodegib), in rats and dogs. This research is crucial in understanding the metabolic pathways and potential clinical applications of such compounds (Yue et al., 2011).
Antibacterial Activity
The antibacterial activity of pyrimidine derivatives has also been a focus of research. In one study, new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial properties, demonstrating the potential of such compounds in the development of novel antimicrobial agents (Rostamizadeh et al., 2013).
properties
IUPAC Name |
2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c1-11-8-9-21-18(22-11)24-28(26,27)14-5-3-13(4-6-14)23-17(25)15-10-12(19)2-7-16(15)20/h2-10H,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEHWOBSUYUCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

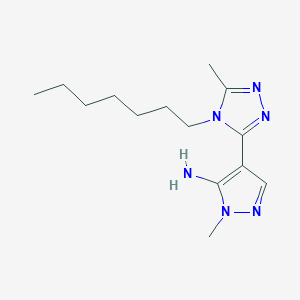
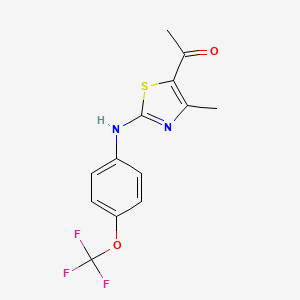
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)


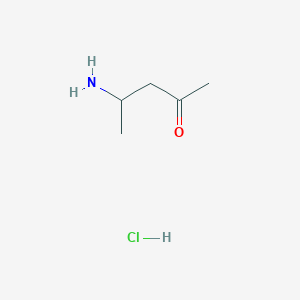
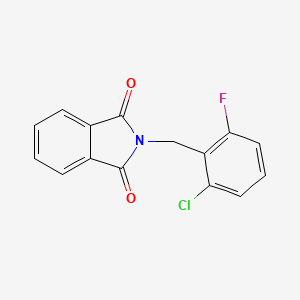
![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)
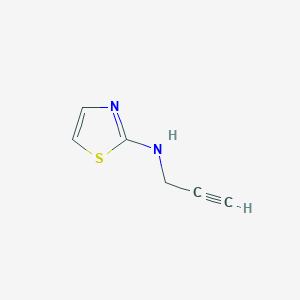
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)
![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)
